molecular formula C25H34N2O5 B1441370 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid CAS No. 40761-70-4

2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid

Cat. No.: B1441370
CAS No.: 40761-70-4
M. Wt: 442.5 g/mol
InChI Key: KDMPQEQYCAEMPI-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C25H34N2O5 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as a radical scavenger and antioxidant. It interacts with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage to biomolecules . This compound is known to interact with enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activity and contributing to cellular defense mechanisms against oxidative stress .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. By scavenging ROS, it helps maintain cellular redox balance and prevents the activation of stress-related signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors involved in oxidative stress responses, such as Nrf2 . Additionally, it impacts cellular metabolism by protecting mitochondrial function and preventing oxidative damage to mitochondrial DNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to ROS and other free radicals, neutralizing them and preventing oxidative damage . This compound also enhances the activity of antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase, by acting as a cofactor or stabilizing their active forms . Furthermore, it modulates gene expression by activating transcription factors like Nrf2, which upregulate the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease over prolonged periods due to degradation . Studies have shown that its antioxidant effects are most pronounced shortly after administration, with a gradual decline in activity over time . Long-term exposure to this compound has been associated with sustained protection against oxidative stress, although the degree of protection may diminish with time .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it provides significant antioxidant protection without noticeable adverse effects . At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular functions . Threshold effects have been observed, where the compound’s protective effects plateau at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in its metabolism and detoxification . This compound can influence metabolic flux by modulating the activity of these enzymes and altering the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound tends to accumulate in tissues with high oxidative stress, such as the liver and brain, where it exerts its protective effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the mitochondria, where it protects against oxidative damage to mitochondrial DNA and proteins . This compound can also be found in the cytoplasm and nucleus, where it modulates gene expression and protects against oxidative stress . Targeting signals and post-translational modifications may direct its localization to specific cellular compartments .

Properties

IUPAC Name

4-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,16-20,27H,13-15H2,1-4H3,(H,26,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMPQEQYCAEMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC([NH+]1[O-])(C)C)(C(=O)O)NC(=O)OCC2C3C=CC=CC3C4C2C=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724551
Record name 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40761-70-4
Record name 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid
Reactant of Route 2
2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid
Reactant of Route 3
2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid
Reactant of Route 4
2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid
Reactant of Route 5
2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid
Reactant of Route 6
2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid

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